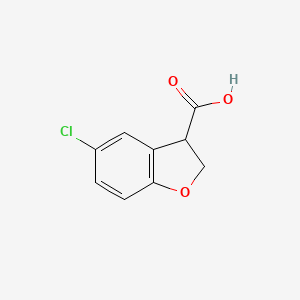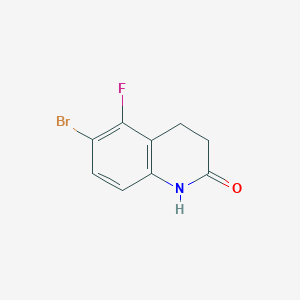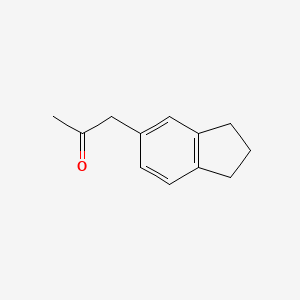
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a heterocyclic organic compound with the molecular formula C7H9ClN4. It is a derivative of pteridine, a bicyclic structure composed of a pyrimidine ring fused to a pyrazine ring.
作用機序
Target of Action
Similar compounds such as 6,7-dimethyl-5,6,7,8-tetrahydropterine are known to act as synthetic reduced pterin cofactors for nitric oxide synthetase, and for phenylalanine, tyrosine, and tryptophan hydroxylases . These enzymes play crucial roles in various biochemical processes, including the synthesis of neurotransmitters.
Mode of Action
It’s worth noting that similar compounds have been found to be less active than the natural cofactor, tetrahydrobiopterin (BH4) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with 2-chloroacetaldehyde in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield tetrahydropteridine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine-2,4-dione derivatives, while substitution reactions can produce a variety of substituted tetrahydropteridines .
科学的研究の応用
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving pteridine metabolism.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine
- 8-Methyl-5,6,7,8-tetrahydropteridine
- 4-Chloro-5,6,7,8-tetrahydropteridine
Uniqueness
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is unique due to the presence of both chlorine and methyl substituents on the pteridine ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
特性
IUPAC Name |
4-chloro-8-methyl-6,7-dihydro-5H-pteridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-12-3-2-9-5-6(8)10-4-11-7(5)12/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPQAJLORDANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2845853.png)

![2-Chloro-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2845856.png)





![N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2845865.png)
![4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol](/img/structure/B2845866.png)



